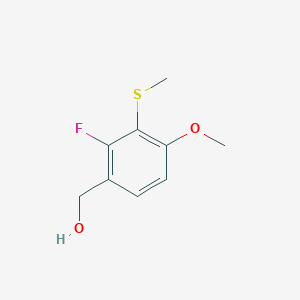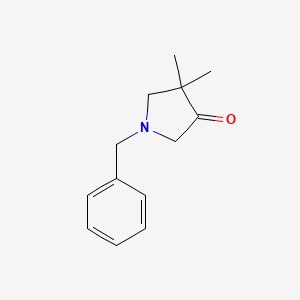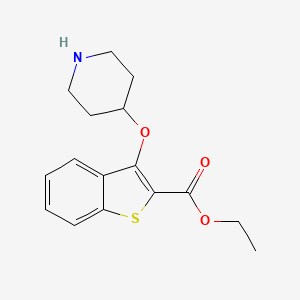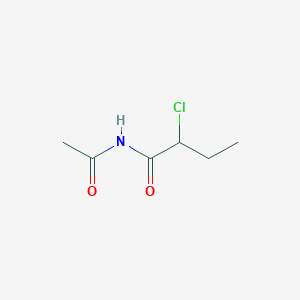![molecular formula C17H18N4O B13891852 N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide](/img/structure/B13891852.png)
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring. This specific compound has garnered attention due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolopyridine Core: This involves the cyclization of appropriate precursors to form the pyrrolopyridine core.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Formation of the Benzamide Moiety: This step involves the coupling of the pyrrolopyridine derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrrolopyridine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an FGFR inhibitor, which is relevant in cancer research.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their migration and invasion .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-2-yl)amides: These compounds also contain a pyridine ring and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds have a similar fused ring structure and are known for their medicinal properties.
Uniqueness
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide is unique due to its specific structure, which allows it to effectively inhibit FGFRs. This makes it a promising candidate for cancer therapy, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C17H18N4O |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
N-propan-2-yl-2-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H18N4O/c1-11(2)20-17(22)13-5-3-4-6-14(13)21-15-8-10-19-16-12(15)7-9-18-16/h3-11H,1-2H3,(H,20,22)(H2,18,19,21) |
Clave InChI |
UKGSVVRJUCCOQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)C1=CC=CC=C1NC2=C3C=CNC3=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


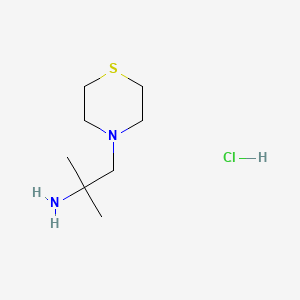
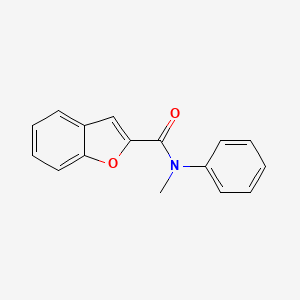
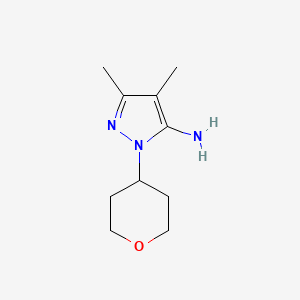
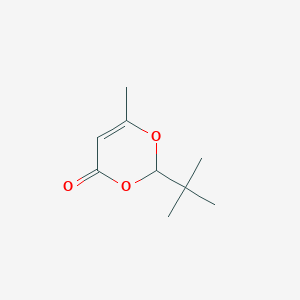
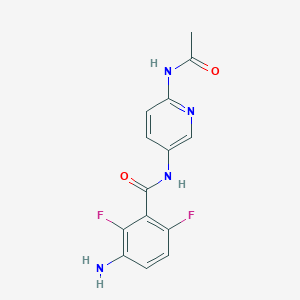
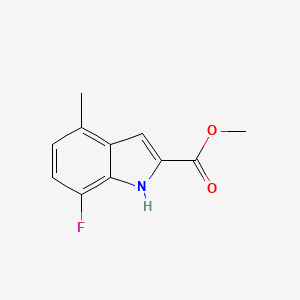
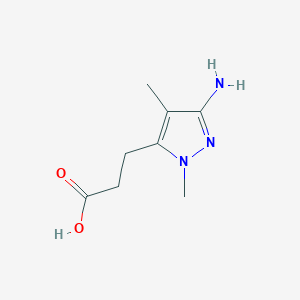
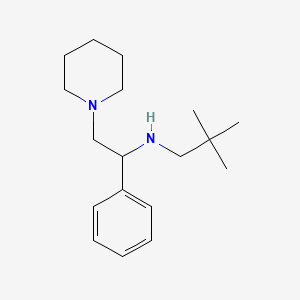
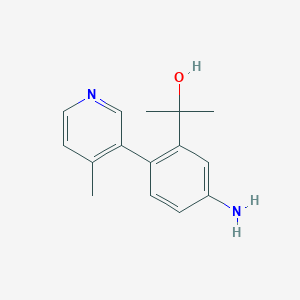
![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
